1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 444.55 g/mol. This compound is notable for its structural features, including a pyrrole ring, which is often associated with various biological activities.
This compound can be sourced from chemical suppliers like BenchChem, which provides high-purity samples suitable for research applications. The compound is classified under organic compounds, specifically as a pyrrolone derivative, which indicates its structural characteristics and potential reactivity in various chemical contexts.
The synthesis of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves several steps, often starting from simpler precursor molecules. Common methods may include:
The specific details of these synthetic pathways can vary based on the desired yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification and analysis of the synthesized compound.
The molecular structure of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one includes:
InChI=1S/C23H28N2O5S/c1-5-12-30-16-9-8-15(14-17(16)29-4)20-19(21(26)18-7-6-13-31-18)22(27)23(28)25(20)11-10-24(2)3/h6-9,13-14,20,27H,5,10-12H2,1-4H3
CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3)OC
.The compound can participate in various chemical reactions due to its multiple functional groups:
These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with potentially improved biological activities.
The mechanism of action for 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is not fully elucidated in current literature but likely involves:
Further studies are required to clarify its exact mechanism and potential therapeutic applications.
The physical properties of this compound include:
Chemical properties include:
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are crucial for characterizing these properties further.
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: